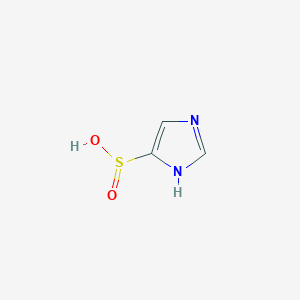

1H-imidazole-5-sulfinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4N2O2S |

|---|---|

Molecular Weight |

132.14 g/mol |

IUPAC Name |

1H-imidazole-5-sulfinic acid |

InChI |

InChI=1S/C3H4N2O2S/c6-8(7)3-1-4-2-5-3/h1-2H,(H,4,5)(H,6,7) |

InChI Key |

PCOQDJGGEMYRLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)S(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1h Imidazole 5 Sulfinic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the proton and carbon frameworks.

The ¹H NMR spectrum of 1H-imidazole-5-sulfinic acid is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring and the sulfinic acid group. The imidazole ring itself has two carbon-bound protons, at the C2 and C4 positions. In unsubstituted imidazole, these protons typically resonate in the aromatic region, with the H2 proton appearing as a singlet around 7.7-8.2 ppm and the H4/H5 protons appearing as a singlet around 7.1-7.2 ppm. researchgate.netnih.govjocpr.com For this compound, two distinct signals are anticipated for the H-2 and H-4 protons. The chemical shifts will be influenced by the electronic effects of the sulfinic acid substituent at the C5 position.

The N-H proton of the imidazole ring is known to be labile and its signal is often broad, appearing over a wide range of chemical shifts (e.g., 11-13 ppm), and its observation can be dependent on the solvent and concentration. researchgate.netresearchgate.netsctunisie.org The proton of the sulfinic acid group (-SO₂H) is also acidic and labile. In deuterated water (D₂O), both the N-H and S-OH protons would likely exchange with deuterium (B1214612) and their signals would disappear, which can be a useful diagnostic tool. amazonaws.com For comparison, the α-proton in cysteine sulfinic acid, an analogous compound with a sulfinic acid group, appears at 4.24 ppm in D₂O. amazonaws.com

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 | ~7.8 - 8.2 | Singlet | Shift influenced by C5 substituent. |

| H-4 | ~7.2 - 7.6 | Singlet | Shift influenced by C5 substituent. |

| N-H | Variable (e.g., 11-13) | Broad Singlet | Position is solvent and concentration dependent; exchanges with D₂O. researchgate.netsctunisie.org |

Note: The exact chemical shifts can vary based on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, three signals are expected for the imidazole ring carbons (C-2, C-4, and C-5). In analogous 2,4,5-trisubstituted imidazoles, the C2 carbon typically resonates around 145 ppm, while the C4 and C5 carbons appear at approximately 137 ppm and 127 ppm, respectively, though these values are highly dependent on the nature of the substituents. sctunisie.orgscirp.org

The C-5 carbon, directly attached to the electron-withdrawing sulfinic acid group, is expected to be significantly shifted. For instance, in 2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid, a related analogue, the carbon atoms of the benzimidazole (B57391) ring resonate between approximately 110 and 152 ppm. derpharmachemica.comconnectjournals.com The specific shifts for this compound would require experimental determination but can be predicted based on data from various substituted imidazoles. researchgate.netconnectjournals.comrsc.org

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C-2 | ~135 - 146 | The chemical shift is typical for the C2 carbon in imidazoles. researchgate.netsctunisie.org |

| C-4 | ~115 - 129 | The chemical shift is influenced by the adjacent C5 substituent. sctunisie.orgconnectjournals.com |

Note: The predicted chemical shifts are estimates based on data from analogous structures and can vary.

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous structural confirmation. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. In this compound, a COSY spectrum would be relatively simple due to the lack of adjacent protons on the ring, but it would confirm the absence of coupling between the H-2 and H-4 protons. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹H-¹³C). An HSQC spectrum would definitively link the H-2 signal to the C-2 carbon and the H-4 signal to the C-4 carbon, aiding in the assignment of the carbon spectrum. jocpr.comderpharmachemica.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the substitution pattern. It shows correlations between protons and carbons over two or three bonds. For this compound, key HMBC correlations would be expected from:

The H-2 proton to both the C-4 and C-5 carbons.

The H-4 proton to the C-2 and C-5 carbons.

The N-H proton to the C-2, C-4, and C-5 carbons.

These long-range correlations would unequivocally confirm that the sulfinic acid group is located at the C-5 position. researchgate.netresearchgate.netmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

The FTIR spectrum of this compound would display characteristic absorption bands for the imidazole ring and the sulfinic acid group.

Imidazole Ring Vibrations:

N-H Stretching: A broad band is expected in the range of 3100-3450 cm⁻¹ due to the stretching of the N-H bond. sctunisie.orgscirp.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to produce strong bands in the 1450-1650 cm⁻¹ region. nih.govsctunisie.orgscirp.org

Sulfinic Acid Group Vibrations:

O-H Stretching: The O-H stretch of the sulfinic acid group would likely appear as a broad band, potentially overlapping with the N-H stretch.

S=O Stretching: The characteristic sulfoxide (B87167) (S=O) stretching vibration is expected to be a strong band, typically found in the 1050-1150 cm⁻¹ range.

S-O Stretching: The S-O single bond stretch is generally observed in the 800-950 cm⁻¹ region.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Imidazole) | Stretching | 3100 - 3450 | Broad, Medium-Strong |

| C-H (Imidazole) | Stretching | > 3000 | Medium-Weak |

| C=N / C=C (Ring) | Stretching | 1450 - 1650 | Strong |

| S=O (Sulfinic Acid) | Stretching | 1050 - 1150 | Strong |

| S-O (Sulfinic Acid) | Stretching | 800 - 950 | Medium |

Source: Data inferred from analogous imidazole and sulfonic/sulfinic acid compounds. nih.govsctunisie.orgscirp.orgconnectjournals.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elucidating the structure of novel compounds.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. The exact mass of this compound is calculated to be 131.99934855 Da. nih.gov This precise measurement allows for the unambiguous identification of the compound and helps to distinguish it from isomers.

For instance, in the analysis of imidazole derivatives, HRMS can differentiate between isotopic variants. The exact mass of the protonated molecule [M+H]⁺ can be determined with high precision, confirming the molecular formula. For example, the HRMS data for 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane shows a [M+H-2HCl]⁺ ion at m/z 255.0743, which corresponds to the molecular formula C₁₀H₁₄N₄S₂. mdpi.com

The table below illustrates the exact mass data for this compound.

Table 1: HRMS Data for this compound

| Property | Value | Reference |

|---|---|---|

| Exact Mass | 131.99934855 Da | Computed by PubChem nih.gov |

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and high-molecular-weight compounds. rsc.org It is particularly useful for determining the molecular weight and studying the fragmentation patterns of imidazole derivatives. asianpubs.orgdoi.org

In ESI-MS analysis, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. upce.cz The fragmentation pattern provides valuable structural information. For aromatic sulfonamides, a common fragmentation pathway involves the loss of a neutral SO₂ molecule. researchgate.net The study of these fragmentation pathways, often through tandem mass spectrometry (MS/MS), allows for detailed structural elucidation. rsc.orgupce.cz

The fragmentation of imidazole-containing compounds can be complex, involving rearrangements and various neutral losses. asianpubs.orgresearchgate.net For example, the ESI-MS/MS of certain imidazolium (B1220033) salts shows fragmentation patterns that include the loss of neutral molecules like butene and the formation of iminium ions. asianpubs.org The analysis of these patterns is critical for identifying the structure of unknown metabolites or degradation products of imidazole-based compounds. rrpharmacology.ru

The table below summarizes the key applications of ESI-MS in the analysis of imidazole derivatives.

Table 2: Applications of ESI-MS in Imidazole Derivative Analysis

| Application | Description | Key Findings |

|---|---|---|

| Molecular Weight Determination | Confirms the mass of the parent molecule. | Provides the [M+H]⁺ or [M-H]⁻ ion peak. upce.cz |

| Structural Elucidation | Analyzes fragmentation patterns to determine the molecular structure. | Reveals characteristic losses, such as SO₂ from sulfonamides. researchgate.net |

X-ray Diffraction Analysis

X-ray diffraction is an essential technique for determining the three-dimensional arrangement of atoms within a crystal.

For example, the crystal structure of 2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid was determined to be a monoclinic system with the space group P2₁/n. connectjournals.com The analysis revealed details about the bond lengths and the non-planar arrangement of the molecule. connectjournals.com Similarly, the structures of various forms of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, including its anhydrous and hydrated forms, were confirmed by single-crystal X-ray diffraction. mdpi.com

The table below presents crystallographic data for an analogue of this compound.

Table 3: Crystallographic Data for 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.9475(14) |

| b (Å) | 8.8269(12) |

| c (Å) | 16.459(2) |

| β (°) | 100.620(2) |

| Volume (ų) | 1420.4(3) |

Source: Connect Journals connectjournals.com

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to assess the purity of a sample. americanpharmaceuticalreview.comunits.itrms-foundation.ch Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." This technique is widely used in the pharmaceutical industry to characterize different polymorphic forms of a drug substance. americanpharmaceuticalreview.comunits.it

PXRD is instrumental in confirming the formation of a new crystalline phase during a reaction and ensuring that no starting materials remain. researchgate.net For imidazole-based compounds, PXRD can be used to compare the experimental pattern of a synthesized sample with a simulated pattern generated from single-crystal X-ray diffraction data to confirm the identity and purity of the bulk material. researchgate.net It is also used to study solid-state transformations, such as dehydration, by monitoring changes in the diffraction pattern. mdpi.com

The table below outlines the primary uses of PXRD in the analysis of crystalline materials.

Table 4: Applications of Powder X-ray Diffraction

| Application | Description |

|---|---|

| Phase Identification | Identifies the crystalline form(s) present in a sample. rms-foundation.ch |

| Purity Assessment | Detects the presence of crystalline impurities. researchgate.net |

| Polymorph Screening | Differentiates between different crystal structures of the same compound. americanpharmaceuticalreview.comunits.it |

Other Advanced Characterization Techniques

In addition to mass spectrometry and X-ray diffraction, other advanced techniques are employed to fully characterize this compound and its analogues. These include various spectroscopic and thermal analysis methods.

For instance, nuclear magnetic resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of the atoms in a molecule. mdpi.comconnectjournals.com Infrared (IR) spectroscopy is used to identify functional groups present in the compound. connectjournals.comderpharmachemica.com Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are used to study the thermal properties of the compounds, such as melting points and decomposition temperatures. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are also increasingly used to complement experimental data. acs.org DFT calculations can predict spectroscopic properties, molecular orbitals, and other electronic properties, providing deeper insight into the structure and reactivity of the molecules. acs.org

Elemental Analysis (EA) for Stoichiometry

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound, ensuring that the experimentally determined percentages of constituent elements align with the theoretical values calculated from its proposed molecular formula. This method provides a fundamental confirmation of a compound's stoichiometry.

For imidazole-based compounds, elemental analysis is routinely used to confirm their successful synthesis and purity. researchgate.net In the analysis of various heterocyclic derivatives, including those with imidazole moieties, the experimentally obtained percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the calculated values. amazonaws.com For instance, in the characterization of novel N-substituted benzimidazoles, the calculated and obtained values for C, H, and N showed close agreement, validating their proposed structures. amazonaws.com

The molecular formula for this compound is C₃H₄N₂O₂S. The theoretical elemental composition can be calculated based on its atomic weights. Any significant deviation between the experimental and theoretical values would indicate the presence of impurities or an incorrect structural assignment.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 3 | 36.03 | 24.32 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 2.73 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 18.92 |

| Oxygen | O | 16.00 | 2 | 32.00 | 21.60 |

| Sulfur | S | 32.07 | 1 | 32.07 | 21.65 |

| Total | 132.16 | 100.00 |

Note: This table presents the theoretical values. Experimental data would be obtained from an elemental analyzer.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. bspublications.net The absorption of ultraviolet or visible light excites electrons from lower energy ground states to higher energy excited states. researchgate.net The wavelength of maximum absorption (λmax) and the intensity of the absorption are characteristic of a molecule's structure, particularly its conjugated system. bspublications.net

Molecules containing π-electrons or non-bonding electrons (n-electrons) are capable of absorbing UV light. researchgate.net The common electronic transitions include π → π* and n → π*. du.edu.eg Conjugation, the presence of alternating single and multiple bonds, in a molecule generally leads to a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. bspublications.net

For imidazole derivatives, the position of double bonds within the imidazole nucleus affects the extent of conjugation and, consequently, the UV-Vis spectrum. bspublications.net A higher degree of conjugation results in a shift of the UV spectrum to a longer wavelength. bspublications.net The electronic absorption spectra can also be influenced by the solvent polarity. researchgate.net

The analysis of this compound and its analogues would reveal characteristic absorption bands corresponding to the electronic transitions within the imidazole ring and any associated chromophores. The π → π* transitions are typically stronger than n → π* transitions. bspublications.net By comparing the spectra of different analogues, one can deduce the effects of various substituents on the electronic structure.

Table 2: Typical Electronic Transitions in Organic Molecules

| Transition | Description | Typical Wavelength Range (nm) |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | < 200 |

| n → σ | Excitation of a non-bonding electron to a σ antibonding orbital. | 180 - 240 |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 500 |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | 250 - 600 |

Data sourced from multiple references. researchgate.netdu.edu.eg

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is an analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This technique is particularly valuable for determining the thermal stability of materials. netzsch.com The decomposition temperature, the temperature at which a substance starts to degrade, is a key parameter obtained from a TGA curve. netzsch.com

The TGA instrument consists of a high-precision balance, a furnace, and a purge gas system. etamu.edu The sample is heated at a controlled rate, and its mass is continuously monitored. The resulting TGA curve plots the percentage of mass loss against temperature. The derivative of this curve, known as the DTG curve, shows the rate of mass loss and can help identify individual decomposition steps.

The thermal stability of a compound can be influenced by various factors, including its chemical structure and the surrounding atmosphere (e.g., inert or oxidative). eltra.com For instance, studies on organically modified clays (B1170129) have shown that the thermal stability can differ based on the chemical nature of the organic modifier. marquette.edu The heating rate is another critical parameter that can affect the observed decomposition temperatures. mdpi.com

A TGA analysis of this compound would provide crucial information about its thermal stability, including the onset temperature of decomposition and the temperature ranges of any subsequent degradation steps. This data is essential for understanding the material's behavior at elevated temperatures.

Table 3: Key Parameters from a TGA Measurement

| Parameter | Description |

| Tonset | The extrapolated onset temperature, indicating the start of decomposition. netzsch.commdpi.com |

| Tpeak | The temperature at which the rate of mass loss is at its maximum, obtained from the DTG curve. netzsch.com |

| % Mass Loss | The percentage of the initial mass lost during a specific decomposition step. |

| Residue | The percentage of the initial mass remaining at the end of the analysis. |

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX) for Surface Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface topography. surfacesciencewestern.com It works by scanning the surface with a focused beam of electrons. The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are used to form the image.

Coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS), SEM can also provide elemental analysis of the sample. surfacesciencewestern.com When the primary electron beam strikes the sample, it can cause the emission of characteristic X-rays from the atoms present. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elemental composition of the analyzed volume. surfacesciencewestern.com

This combined technique, SEM-EDX, is a powerful tool for characterizing the morphology and elemental makeup of a material. nih.govscience.gov It can be used to examine particle size and shape, surface texture, and the spatial distribution of elements. For instance, SEM-EDX has been used to analyze the chemical composition of deposits on various materials and to identify the elemental "fingerprint" of substances. nih.govncl.edu.tw

For this compound, SEM analysis would reveal the morphology of its solid form, such as whether it is crystalline or amorphous, and provide details about its particle size and shape. The EDX analysis would confirm the presence of carbon, nitrogen, oxygen, and sulfur, and could be used to map their distribution on the sample's surface, providing further confirmation of the compound's identity and homogeneity.

Table 4: Information Provided by SEM-EDX

| Technique | Information Obtained |

| SEM | High-resolution images of the surface topography, particle size and shape, and surface texture. surfacesciencewestern.com |

| EDX | Elemental composition (qualitative and quantitative) and elemental distribution maps. surfacesciencewestern.comscience.gov |

Reactivity and Derivatization Pathways of 1h Imidazole 5 Sulfinic Acid

Chemical Transformations of the Sulfinic Acid Moiety

The sulfur-containing functional group is a key site for chemical derivatization, participating in oxidation, reduction, and condensation reactions.

The sulfinic acid group is susceptible to oxidation, readily converting to the more stable sulfonic acid functionality. This transformation is a common pathway for imidazole-sulfinic acids. The resulting 1H-imidazole-5-sulfonic acid exhibits different properties, including increased acidity and stability. smolecule.com The oxidation can be achieved using various oxidizing agents under controlled conditions.

Table 1: General Reaction of Oxidation of 1H-Imidazole-5-Sulfinic Acid

| Reactant | Reagent | Product |

|---|

Reduction of the sulfinic acid moiety can lead to the formation of either 1H-imidazole-5-thiol or corresponding disulfide derivatives. The specific product depends on the choice of reducing agent and the reaction conditions employed. This conversion is significant as it introduces a thiol group, which is a key functional group in many biologically active molecules and can serve as a nucleophile or a ligand for metal coordination.

Table 2: General Reaction of Reduction of this compound

| Reactant | Reagent | Potential Products |

|---|

This compound can undergo condensation reactions, most notably esterification, to form sulfinate esters. This reaction typically involves treating the sulfinic acid with an alcohol in the presence of an acid catalyst. e-bookshelf.deaocs.org The formation of sulfinate esters modifies the polarity and reactivity of the sulfur-containing group, providing a route to a variety of derivatives. These reactions are generally reversible, and conditions can be optimized to favor ester formation. aocs.org

Table 3: General Reaction of Esterification of this compound

| Reactant | Reagent | Product |

|---|

Reactions Involving the Imidazole (B134444) Ring

The imidazole ring is an aromatic heterocycle that can participate in various reactions, including substitution, amidation, and sulfonamide formation. semanticscholar.org

The imidazole ring is generally susceptible to electrophilic attack, typically at the 4- or 5-positions. uobabylon.edu.iq In this compound, the 5-position is occupied. The sulfinic acid group is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to unsubstituted imidazole. However, reactions such as nitration or halogenation can still occur, likely directed to the 4-position. uobabylon.edu.iq

Nucleophilic substitution primarily involves the nitrogen atoms of the imidazole ring, which act as nucleophiles. savemyexams.com The imino-hydrogen (at N-1) is acidic and can be deprotonated, allowing for N-alkylation or N-acylation reactions. uobabylon.edu.iqwikipedia.org

Table 4: Potential Substitution Reactions on the Imidazole Ring

| Reaction Type | Position(s) of Attack | Typical Reagents | Product Type |

|---|---|---|---|

| Electrophilic Substitution | C4 | HNO₃/H₂SO₄, Br₂ | 4-Nitro or 4-Bromo derivatives |

Amidation can occur at the imidazole nitrogen via reaction with a carboxylic acid or its derivative, a process also known as N-acylation. epo.orgderpharmachemica.com

More significantly, the sulfinic acid group provides a direct route to sulfonamides. Research has demonstrated that sodium sulfinates can react directly with amines or ammonia (B1221849) under metal-free conditions to yield sulfonamides. rsc.org This pathway allows for the synthesis of N-substituted 1H-imidazole-5-sulfonamides by reacting this compound (or its sodium salt) with a desired amine. These sulfonamide derivatives are of significant interest in medicinal chemistry. nih.gov

Table 5: Representative Sulfonamide Formation from Sulfinates and Amines. rsc.org

| Sulfinate Reactant | Amine Reactant | Product |

|---|---|---|

| Sodium benzenesulfinate | Benzimidazole (B57391) | 1-(Phenylsulfonyl)-1H-benzo[d]imidazole |

| Sodium 4-methylbenzenesulfinate | Benzimidazole | 1-Tosyl-1H-benzo[d]imidazole |

This reaction pathway can be extrapolated to this compound, providing a valuable method for creating a library of novel sulfonamide derivatives for further investigation.

N-Alkylation and N-Acylation Reactions

The imidazole ring system in this compound contains two nitrogen atoms, each with distinct chemical reactivity. The N1 atom is a "pyrrole-type" nitrogen, while the N3 atom is a "pyridine-type" nitrogen. This structural feature, combined with the presence of the C5-sulfinic acid group, governs the compound's behavior in N-alkylation and N-acylation reactions.

In its neutral state, the imidazole ring exists in a tautomeric equilibrium, with the acidic proton residing on either N1 or N3. The N3 nitrogen, with its available sp²-hybridized lone pair, is generally the initial site of electrophilic attack. However, the most common and effective pathway for N-substitution involves the initial deprotonation of the N-H proton (typically at N1) using a suitable base. This generates a highly nucleophilic imidazolate anion, which readily reacts with alkylating or acylating agents.

N-Alkylation: This process involves the introduction of an alkyl group onto one of the ring nitrogens. The reaction is typically performed by treating the imidazolate anion of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfate. The choice of solvent and base is critical for controlling the reaction outcome and preventing side reactions involving the sulfinic acid moiety.

N-Acylation: This involves the introduction of an acyl group (R-C=O). The reaction is commonly carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base. The resulting N-acylimidazole derivatives are often more stable than their alkylated counterparts but can be susceptible to hydrolysis, especially under acidic or basic conditions.

The regioselectivity of these reactions (substitution at N1 vs. N3) is a key consideration. While the deprotonated N1 is typically the primary nucleophilic center, steric hindrance from the adjacent C5-sulfinic acid group could potentially influence the approach of bulky electrophiles, possibly leading to a mixture of N1 and N3 substituted products.

Table 1: Summary of N-Substitution Reactions for this compound

Click on the headers to explore different reaction parameters.

| Reaction Type | Typical Reagent Class | General Conditions | Key Considerations |

| N-Alkylation | Alkyl Halides (e.g., CH₃I, C₂H₅Br) | Base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, THF) | Formation of the imidazolate anion is crucial for reactivity. Potential for O-alkylation at the sulfinate group as a side reaction. |

| N-Acylation | Acyl Chlorides (e.g., CH₃COCl) | Non-nucleophilic base (e.g., triethylamine) or performed under Schotten-Baumann conditions. | The resulting N-acyl product may be sensitive to hydrolysis. The sulfinic acid group may require protection in some cases. |

| N-Acylation | Acid Anhydrides (e.g., (CH₃CO)₂O) | Often requires heating or a catalyst (e.g., DMAP). | Generally less reactive than acyl chlorides, allowing for more controlled reactions. |

Coordination Chemistry and Ligand Properties

1H-Imidazole as a Ligand in Metal Complexes

To understand the coordination behavior of this compound, it is essential to first consider the properties of its parent structure, 1H-imidazole. Imidazole is a cornerstone ligand in coordination chemistry and bioinorganic chemistry, primarily due to its role as a coordinating residue in the amino acid histidine.

The coordinating ability of imidazole stems from the lone pair of electrons on the sp²-hybridized "pyridinic" nitrogen atom (N3). This lone pair is located in an orbital in the plane of the ring, making it sterically accessible and available for the formation of a strong sigma (σ) bond with a metal ion. Imidazole is classified as a neutral, monodentate N-donor ligand.

It forms stable complexes with a vast array of metal ions, particularly with late first-row transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II). The strength of the metal-imidazole bond is influenced by the acidity of the metal ion and the electronic environment of the complex. In biological systems, the coordination of histidine-imidazole to metal centers is fundamental to the function of numerous metalloenzymes, including hemoglobin, myoglobin, and carbonic anhydrase.

Table 2: Ligand Profile of Unsubstituted 1H-Imidazole

| Property | Description | Common Metal Partners |

| Donor Atom | Pyridinic Nitrogen (N3) | Co(II), Ni(II), Cu(II), Zn(II), Fe(II/III) |

| Coordination Mode | Monodentate σ-donor | Ru(II/III), Rh(III), Pd(II), Pt(II) |

| Hapticity | Monodentate (η¹) | |

| Charge | Neutral | |

| Significance | Bio-mimetic ligand (histidine model) |

Influence of the Sulfinic Acid Group on Metal Complexation Behavior

The introduction of a sulfinic acid group at the C5 position dramatically alters the ligand properties of the imidazole core, transforming it from a simple monodentate ligand into a potentially versatile multifunctional ligand. This influence can be analyzed from two perspectives: electronic effects and the introduction of new donor sites.

Electronic Influence: The sulfinic acid group is strongly electron-withdrawing. This effect pulls electron density away from the imidazole ring, reducing the basicity and σ-donor strength of the N3 nitrogen atom. As a result, the metal-nitrogen bond in complexes of this compound is expected to be weaker than the corresponding bond in an equivalent unsubstituted imidazole complex, assuming all other factors are equal.

New Donor Sites and Coordination Modes: The most significant change is the introduction of the sulfinate moiety (-SO₂⁻ upon deprotonation) as a secondary coordination site. The oxygen atoms of the sulfinate group are effective donor atoms for a wide range of metal ions. This opens up several new coordination possibilities beyond the simple monodentate N-donation of parent imidazole. The compound can function as a multidentate or bridging ligand, facilitating the construction of more complex supramolecular architectures.

Potential coordination modes include:

Monodentate (N-donor): Coordination exclusively through the N3 nitrogen, similar to unsubstituted imidazole.

Monodentate (O-donor): Coordination through one of the oxygen atoms of the sulfinate group.

Bidentate (N,O-chelate): Simultaneous coordination of the N3 nitrogen and one oxygen atom from the sulfinate group to the same metal center, forming a stable five-membered chelate ring.

Bridging Ligand: The ligand can link two or more metal centers. This can occur in several ways, such as bridging through the N3 and an O-sulfinate atom to different metals, or through the two oxygen atoms of the sulfinate group (μ₂-O,O' bridging).

Table 3: Potential Coordination Modes of 1H-Imidazole-5-Sulfinate Anion

| Coordination Mode | Description | Donor Atoms Involved | Potential Structural Role |

| Monodentate | Binds to a single metal center via one atom. | N3 or O-sulfinate | Terminal Ligand |

| Bidentate Chelate | Binds to a single metal center via two atoms. | N3 and O-sulfinate | Chelate Former |

| Bidentate Bridge | Binds to two metal centers, with each oxygen of the sulfinate coordinating to a different metal. | O, O'-sulfinate | Linear or Angular Linker |

| Tridentate Bridge | Binds to two or more metal centers using three donor atoms. | N3 and O, O'-sulfinate | Network Former |

Applications in Catalysis and Material Science (Excluding specific product performance details)

The unique structural and electronic features of this compound make its metal complexes promising candidates for applications in catalysis and material science.

Applications in Catalysis: Metal complexes derived from this ligand are of interest as catalysts. The imidazole moiety can mimic the active sites of metalloenzymes, while the sulfinate group provides a tool for fine-tuning the catalyst's properties. The electron-withdrawing nature of the sulfinate can modulate the electronic environment and Lewis acidity of the coordinated metal center, which in turn can influence its activity and selectivity in catalytic transformations such as oxidation, reduction, or cross-coupling reactions. Furthermore, the sulfinate group can serve as an anchoring point to immobilize the catalytic complex onto a solid support (e.g., silica (B1680970) or a polymer), facilitating catalyst separation and recycling.

Applications in Material Science: The ability of this compound to act as a bridging ligand is of significant interest in the design of advanced materials. It can function as a "linker" or "strut" to connect metal ions or metal clusters into extended, multidimensional structures. This makes it a valuable building block for the synthesis of:

Coordination Polymers (CPs): The ligand can link metal centers to form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks.

Metal-Organic Frameworks (MOFs): The directed bonding and potential for creating specific network topologies make the ligand suitable for constructing porous crystalline materials.

The resulting materials' structural characteristics, such as pore size, network topology, and framework stability, would be directly dependent on the choice of metal ion and the specific coordination mode adopted by the this compound ligand. These structural features form the basis for potential use in fields requiring tailored material architectures, such as molecular separation or host-guest chemistry.

Computational and Theoretical Investigations of 1h Imidazole 5 Sulfinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are essential for elucidating the fundamental electronic and structural characteristics of a molecule. For 1H-imidazole-5-sulfinic acid, such calculations would provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like this compound.

A geometric optimization would be the initial step in a computational study. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. A conformation analysis would also be necessary to identify different spatial arrangements of the sulfinic acid group relative to the imidazole (B134444) ring and to determine the global minimum energy conformation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) (Note: The following data is purely illustrative and not based on actual research findings.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C4-S | 1.80 Å |

| Bond Length | S-O1 | 1.50 Å |

| Bond Length | S-O2 | 1.50 Å |

| Bond Length | S-H | 1.35 Å |

| Bond Angle | C4-S-O1 | 108.0° |

| Bond Angle | O1-S-O2 | 115.0° |

The electronic structure dictates the chemical reactivity and properties of a molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Mulliken charge analysis would be used to determine the distribution of electron density among the atoms in the molecule. This information helps in understanding the electrostatic interactions and identifying potential sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Electronic Properties for this compound (Illustrative) (Note: The following data is purely illustrative and not based on actual research findings.)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this would include predicting the vibrational frequencies (infrared and Raman spectra) and the electronic absorption spectra (UV-Vis). These predictions would help in the structural characterization of the compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfinic acid group and the nitrogen atoms of the imidazole ring.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO and LUMO of reacting species. The analysis of the spatial distribution of the HOMO and LUMO of this compound would provide a deeper understanding of its reactivity. The HOMO, as the orbital most likely to donate electrons, indicates sites for electrophilic attack. Conversely, the LUMO, as the orbital most likely to accept electrons, indicates sites for nucleophilic attack. This analysis would complement the insights gained from MEP mapping to provide a comprehensive picture of the molecule's chemical reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions with their environment over time. mdpi.com For this compound, MD simulations can provide crucial insights into its conformational flexibility, solvation properties, and interaction with other molecules or surfaces. While specific MD studies on this compound are not widely documented in publicly available literature, the behavior of similar imidazole derivatives in simulations offers a strong precedent for the expected outcomes. bohrium.com

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a solvent, such as water, to mimic physiological or environmental conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be calculated over a set of discrete time steps, revealing the molecule's dynamic nature.

One area where MD simulations of imidazole derivatives have been particularly insightful is in the study of corrosion inhibition. mdpi.combohrium.com In this context, simulations are used to understand how inhibitor molecules adsorb onto a metal surface, such as iron or copper, in an acidic medium. bohrium.comnih.gov For this compound, an MD simulation could model its adsorption on a metal surface, providing data on the orientation and binding energy of the molecule. The imidazole ring, with its nitrogen heteroatoms, and the sulfinic acid group are expected to be key interaction sites.

The following interactive table illustrates the kind of data that could be generated from an MD simulation study of this compound interacting with a metal surface in an aqueous environment.

| Simulation Parameter | Description | Hypothetical Value |

| Binding Energy (kcal/mol) | The energy released when the inhibitor adsorbs onto the metal surface. A more negative value indicates stronger adsorption. | -120.5 |

| Adsorption Orientation | The preferential orientation of the molecule on the surface. | Parallel to the surface |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the inhibitor. | Peak at 2.5 Å for water around the sulfinic acid group |

| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time, indicating its mobility. | Low MSD suggests strong adsorption and limited movement |

These simulations can reveal that the adsorption is a spontaneous process and that the molecule forms a stable and protective layer on the metal surface. mdpi.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. d-nb.info These models are built on the principle that the structure of a molecule dictates its activity or properties. For this compound, QSAR and QSPR studies could predict its potential biological activities, such as antimicrobial or enzyme inhibitory effects, as well as its properties like solubility and reactivity. researchgate.net

A QSAR/QSPR study involves calculating a set of molecular descriptors for a series of compounds with known activities or properties. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, and hydrophobic characteristics. Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates these descriptors to the observed activity or property.

While specific QSAR/QSPR models for this compound are not readily found in the literature, studies on other imidazole derivatives have successfully used this approach. banglajol.inforesearchgate.net For instance, QSAR models have been developed to predict the anticancer and antimicrobial activities of various imidazole-containing compounds. researchgate.netresearchgate.net

The following interactive table provides examples of molecular descriptors that would be relevant in a QSAR/QSPR study of this compound and their potential influence on a hypothetical biological activity.

| Descriptor | Type | Description | Potential Influence on Activity |

| LogP | Hydrophobicity | The logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's lipophilicity. | A moderate value may be optimal for cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | Steric/Electronic | The sum of the surfaces of polar atoms in a molecule. | A higher TPSA might indicate better interaction with a polar active site. |

| HOMO Energy | Electronic | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | A higher HOMO energy could correlate with increased reactivity. |

| Dipole Moment | Electronic | A measure of the overall polarity of the molecule. | A specific dipole moment may be required for optimal binding to a receptor. |

These models can be instrumental in the rational design of new compounds with enhanced activities or desired properties, as they provide insights into the structural features that are most important for a particular outcome. d-nb.info

Theoretical Prediction of Reaction Mechanisms and Pathways

Theoretical calculations, particularly those based on quantum mechanics, are invaluable for elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to predict its reactivity, the stability of its intermediates, and the most likely pathways for its formation and subsequent reactions.

The synthesis of the imidazole ring itself can be studied theoretically to understand the step-by-step mechanism. wikipedia.org For instance, the Debus-Radziszewski imidazole synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849), can be modeled to determine the transition state energies and reaction intermediates. wikipedia.orgsmolecule.com Theoretical studies can also shed light on the formation of imidazole from other heterocyclic compounds or through gas-phase reactions. wikipedia.org

The reactivity of the imidazole ring and the sulfinic acid group can also be investigated. The imidazole ring can participate in various reactions, including electrophilic substitution and reactions at the nitrogen atoms. smolecule.com The sulfinic acid group is known for its role in both oxidation and reduction reactions. Theoretical calculations can predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule.

Furthermore, the oxidation of imidazole in various chemical environments has been a subject of computational study. acs.org For example, the reaction of imidazole with atmospheric oxidants like hydroxyl radicals (•OH) has been investigated to understand its degradation pathways. acs.org Similar studies on this compound could predict its environmental fate and the nature of its degradation products.

The following interactive table outlines potential reaction pathways for this compound that could be investigated using theoretical methods, along with the key information that could be obtained.

| Reaction Pathway | Description | Information from Theoretical Calculations |

| Synthesis | Formation of the this compound molecule from simpler precursors. | Reaction energy, activation barriers, and the structure of transition states. |

| Oxidation | Reaction with an oxidizing agent, potentially leading to the formation of 1H-imidazole-5-sulfonic acid. smolecule.com | The most favorable oxidant, the reaction mechanism (e.g., radical or ionic), and the stability of oxidized products. |

| Protonation/Deprotonation | The gain or loss of a proton at the nitrogen atoms or the sulfinic acid group. | pKa values, the most acidic/basic sites, and the structure of the resulting ions. |

| Complexation with Metal Ions | Interaction with metal ions, which is relevant to its potential role as a ligand or in biological systems. | Binding energies, coordination geometry, and the nature of the metal-ligand bond. |

By providing a detailed picture of the energy landscape of these reactions, theoretical calculations can guide experimental work and offer a deeper understanding of the chemical behavior of this compound. researchgate.net

Biological and Biochemical Interactions of 1h Imidazole 5 Sulfinic Acid and Analogues Excluding Clinical Outcomes

Foundational Biological Roles of Imidazole-Containing Compounds

The imidazole (B134444) ring is a fundamental heterocyclic moiety found in a vast array of biologically active molecules. semanticscholar.orgnano-ntp.com Its unique chemical properties, including its aromaticity and the presence of two nitrogen atoms, allow it to participate in a wide range of biological interactions that are crucial for life. nano-ntp.com The imidazole nucleus is a key component of numerous natural products and plays vital roles in enzymatic functions and biological charge-transfer processes. semanticscholar.orgnih.gov

Presence in Natural Products (e.g., Histidine, Purine, Histamine)

The imidazole ring is a constituent of several important naturally occurring molecules essential for various physiological processes. semanticscholar.orgnano-ntp.com Notable examples include:

Histidine: This essential amino acid features an imidazole side chain, which is crucial for the structure and function of many proteins and enzymes. nih.gov

Purine: The imidazole ring is fused to a pyrimidine ring to form the purine core, which is the basis for the nucleobases adenine and guanine, fundamental components of DNA and RNA. semanticscholar.org

Histamine: Formed by the decarboxylation of histidine, histamine is a biogenic amine that acts as a neurotransmitter and is involved in local immune responses and the regulation of physiological functions in the gut. nih.gov

The widespread presence of the imidazole moiety in these fundamental biomolecules underscores its significance in biological systems.

Functional Roles in Enzymes (e.g., Proton Donors/Acceptors, Coordination Ligands)

The imidazole side chain of histidine residues in enzymes plays a critical role in catalysis due to its ability to act as both a proton donor and acceptor at physiological pH. nih.gov This amphoteric nature allows it to participate in acid-base catalysis, a common mechanism in enzyme-catalyzed reactions. nih.gov The pKa of the imidazolium (B1220033) ion is approximately 7, enabling it to efficiently shuttle protons within the active site of an enzyme. wikipedia.org

Furthermore, the nitrogen atoms of the imidazole ring are excellent ligands for metal ions. nih.gov In many metalloenzymes, histidine residues coordinate with metal cofactors, such as zinc, iron, and copper, which are essential for the enzyme's catalytic activity and structural stability. frontiersin.orgresearchgate.net This coordination is vital for a wide range of biological processes, including oxygen transport (as seen in hemoglobin) and various redox reactions. nih.gov

Involvement in Charge-Transfer Processes within Biological Systems

The electron-rich nature of the imidazole ring allows it to participate in charge-transfer processes, which are fundamental to many biological functions, including photosynthesis and cellular respiration. wikipedia.org Imidazole and its derivatives can act as electron relays, facilitating the transfer of electrons between different molecules or different parts of a large biomolecule. mdpi.com This property is crucial for establishing unidirectional electron flow in complex biological systems. mdpi.com

Studies have shown that imidazole can facilitate the oxidation of organic compounds by acting as a proton acceptor, which allows for a concerted proton/electron transfer. acs.org This mechanism is significant in various biological redox reactions. The ability of the imidazole ring to be part of a π-conjugated system in larger molecules also contributes to its role in intramolecular charge transfer (ICT), a key process in the function of many biological chromophores. wikipedia.org

Mechanisms of Interaction with Biological Targets

Imidazole-containing compounds exert their biological effects through a variety of interaction mechanisms with specific molecular targets. These interactions are the basis for their widespread use as therapeutic agents.

Antimicrobial Mechanisms of Action (Antibacterial, Antifungal)

Antibacterial Mechanisms:

Imidazole derivatives exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The mechanisms of action are multifaceted and can involve:

Disruption of Cell Membrane Integrity: The lipophilic nature of many imidazole compounds allows them to insert into the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death. nano-ntp.com

Inhibition of Nucleic Acid Synthesis: Some imidazole derivatives can interfere with bacterial DNA replication. mdpi.com For example, certain compounds have been found to target E. coli DNA polymerase II, forming a complex with the DNA and blocking replication. nih.gov

Inhibition of Cell Wall Synthesis: Imidazole compounds can also disrupt the synthesis of the bacterial cell wall, a structure that is essential for maintaining cell shape and protecting against osmotic stress. mdpi.com

Generation of Oxidative Stress: Some imidazole-based ionic liquids have been shown to induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress, inhibition of metabolic processes, and cell death. frontiersin.org

| Bacterial Target | Mechanism of Action |

| Cell Membrane | Increased permeability, leakage of cellular contents |

| DNA Replication | Inhibition of DNA polymerase, intercalation into DNA |

| Cell Wall | Disruption of peptidoglycan synthesis |

| Cellular Metabolism | Induction of reactive oxygen species (ROS) |

Antifungal Mechanisms:

The antifungal activity of imidazole derivatives is well-established, with several compounds used clinically to treat fungal infections. wikipedia.orgnih.gov The primary mechanism of action for most antifungal imidazoles is the inhibition of ergosterol biosynthesis . semanticscholar.orgnih.gov Ergosterol is the main sterol component of the fungal cell membrane and is essential for its integrity and fluidity. nih.gov

Specifically, imidazole antifungals inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase . nano-ntp.comnih.gov This enzyme is crucial for the conversion of lanosterol to ergosterol. The N3 atom of the imidazole ring binds to the heme iron atom of the enzyme, blocking its active site. wikipedia.org Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. nih.gov This disrupts membrane function, increases permeability, and inhibits fungal growth and replication. nih.gov

Other contributing antifungal mechanisms include:

Inhibition of triglyceride and phospholipid synthesis. nih.gov

Induction of oxidative and peroxidative enzyme activities , leading to the accumulation of toxic levels of hydrogen peroxide. nih.gov

Inhibition of the transformation of yeast-like blastospores of Candida albicans into their invasive hyphal form , which is a key virulence factor. semanticscholar.orgnih.gov

Generation of reactive oxygen species (ROS) , which can contribute to cellular damage and death. nih.gov

Pathways of Antitumor Activity

Imidazole scaffolds are integral to the development of modern cancer therapies. researchgate.net These compounds exhibit antiproliferative effects through a variety of mechanisms that interfere with cancer cell growth and survival. researchgate.net

One primary pathway involves the inhibition of kinases , which are crucial enzymes in cancer signaling pathways. Imidazole-based compounds have been developed to target internal tyrosine kinases and other key enzymes, thereby disrupting signals that lead to cell proliferation and survival. The PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer, is a notable target for imidazole derivatives. nih.govnih.govmdpi.com Inhibition of this pathway can halt tumor cell growth, migration, and angiogenesis. nih.gov

Another significant mechanism is the interaction with DNA and associated enzymes . Some imidazole derivatives, like dacarbazine, function as DNA-alkylating agents. researchgate.net Others act as topoisomerase inhibitors or intercalate into the DNA structure, both of which disrupt DNA replication and lead to cell death. researchgate.netnih.gov

Furthermore, imidazole analogues can induce cell cycle arrest and apoptosis (programmed cell death). By interfering with the colchicine-binding sites on tubulin, certain compounds disrupt microtubule assembly, which is essential for cell division. nih.gov This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis. nih.govrsc.org Some derivatives have also been shown to induce cellular senescence, a state of irreversible growth arrest. rsc.org

| Mechanism | Description | Examples of Targets/Pathways |

|---|---|---|

| Kinase Inhibition | Blocks signaling pathways essential for cancer cell proliferation and survival. | PI3K/Akt/mTOR pathway, Receptor Tyrosine Kinases (e.g., VEGFR-2, EGFR), p38 MAPK. nih.govnih.govacs.org |

| DNA Interaction | Disrupts DNA replication and integrity through various interactions. | DNA alkylation, Topoisomerase inhibition, DNA intercalation. researchgate.netnih.gov |

| Microtubule Disruption | Inhibits microtubule assembly, leading to cell cycle arrest. | Tubulin (colchicine binding site). nih.gov |

| Induction of Apoptosis & Senescence | Triggers programmed cell death or irreversible growth arrest. | G2/M phase cell cycle arrest. rsc.org |

Antioxidant Activity Pathways (e.g., Free Radical Scavenging)

The imidazole core is a significant scaffold for compounds with potent antioxidant and free-radical scavenging capabilities. researchgate.net The antioxidant properties of imidazole derivatives are crucial for mitigating oxidative stress, a condition linked to various chronic diseases. researchgate.net These compounds can act through multiple defense mechanisms due to their unique electronic features and ability to form complexes. researchgate.net

The primary mechanism of antioxidant activity for many imidazole analogues is direct free radical scavenging . They can neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating electrons or hydrogen atoms, which terminates the damaging chain reactions. researchgate.net The ability of certain imidazole derivatives to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl radicals, and superoxide anions has been demonstrated in various studies. nih.govindexcopernicus.comresearchgate.netmdpi.com The amino acid histidine, which contains an imidazole side chain, also contributes to antioxidant activity through its radical scavenging properties. researchgate.net

In addition to direct scavenging, some imidazole derivatives can reduce lipid peroxidation , a process where free radicals damage lipids in cell membranes, leading to cell injury. nih.gov By inhibiting this process, these compounds help maintain cellular integrity and function. The antioxidant activity is often dose-dependent, with higher concentrations of the compound leading to greater scavenging effects. indexcopernicus.com

Anti-Inflammatory Mechanisms

Imidazole derivatives exhibit anti-inflammatory properties by modulating various inflammatory mediators and pathways. researchgate.net A key mechanism is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible COX-2 isoform, which is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govcivilica.commdpi.com By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. mdpi.com

Another critical pathway targeted by imidazole analogues is the NF-κB (nuclear factor-kappa B) signaling pathway . NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.govnih.gov Inhibition of NF-κB activation can suppress the inflammatory response. nih.govnih.gov

Furthermore, imidazole compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.net Some derivatives also target other components of the inflammatory cascade, including p38 MAP kinase and lipoxygenase (LOX) enzymes. acs.orgnih.gov The anti-inflammatory effects are often linked to the presence of specific substituents on the imidazole ring, with electron-withdrawing groups at certain positions enhancing activity. researchgate.net

Other Proposed Biological Mechanisms (e.g., Neuroprotective, Antileishmanial, Anthelmintic)

The versatile structure of the imidazole ring allows its derivatives to exhibit a broad range of other biological activities.

Neuroprotective Activity : Imidazole-based compounds have shown potential as neuroprotective agents. ijpsjournal.com Some natural imidazole-containing dipeptides like carnosine exhibit antioxidant, anti-inflammatory, and metal ion-chelating properties that can protect against neurotoxicity. nih.gov Synthetic imidazole derivatives have been investigated for their ability to regulate adult hippocampal neurogenesis, a process important for learning and mood. researchgate.net Studies have also suggested that imidazole can improve cognition and balance intracellular calcium homeostasis in models of Alzheimer's disease, potentially by interacting with amyloid-β peptides. nih.gov

Antileishmanial Activity : Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Several imidazole derivatives have demonstrated significant in vitro activity against different Leishmania species, including L. infantum, L. braziliensis, and L. major. nih.govnih.govrsc.org One proposed mechanism of action is the inhibition of parasite-specific enzymes, such as sterol 14α-demethylase (CYP51), which is crucial for the parasite's cell membrane integrity. researchgate.net Other derivatives may act by inhibiting the parasite's antioxidant enzyme, Fe-superoxide dismutase (Fe-SOD). nih.govnih.gov

Anthelmintic Activity : Helminth infections are a major global health issue, and imidazole derivatives form the basis of several anthelmintic drugs. researchgate.netsemanticscholar.orgnih.govidosi.org These compounds can act as vermicidal (killing worms) and vermifuge (expelling worms) agents. idosi.org The mechanism often involves interference with the parasite's neuromuscular system. For instance, some imidazole analogues are thought to act on cholinergic receptors (AChRs), leading to paralysis and death of the worm. researchgate.net The activity of these compounds is often compared to standard drugs like albendazole and piperazine citrate. semanticscholar.orgidosi.org

Structure-Activity Relationship (SAR) Studies for Bioactive Imidazole Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of imidazole analogues influences their biological effects, providing a roadmap for designing more potent and selective drugs. researchgate.net

Influence of Substituents on Biological Potency

The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net

Position of Substituents : Modifications at different positions of the imidazole ring have distinct impacts on pharmacological properties.

N-1 Position : Substitutions at this position often influence metabolic stability and pharmacokinetic properties. researchgate.net

C-2 Position : This position is critical for target specificity and binding affinity. Aromatic or diaromatic ring substitutions at C-2 have been shown to enhance neurogenesis activity. researchgate.net

C-4 and C-5 Positions : Modifications here typically affect pharmacokinetic properties and can enhance anti-inflammatory activity, particularly with electron-withdrawing groups at C-4. researchgate.net

Nature of Substituents : The electronic properties of the substituents play a key role.

Electron-Withdrawing Groups (EWGs) : EWGs (e.g., nitro, halogen groups) at certain positions can enhance antimicrobial or anti-inflammatory activity. researchgate.net

Electron-Donating Groups (EDGs) : EDGs can also modulate activity, though their effects are context-dependent.

Halogen Substituents : The incorporation of fluorine or chlorine often increases antimicrobial potency by improving membrane penetration. researchgate.net

Aromatic/Lipophilic Groups : Adding bulky, lipophilic groups can enhance binding to hydrophobic pockets in target proteins, thereby increasing potency.

| Position on Imidazole Ring | Primary Influence | Observed Effect on Biological Activity |

|---|---|---|

| N-1 | Metabolic Stability & Pharmacokinetics | Modifies drug half-life and distribution. researchgate.net |

| C-2 | Target Specificity & Binding Affinity | Aromatic groups can enhance neurogenic activity. researchgate.net |

| C-4 | Pharmacokinetics & Anti-inflammatory Activity | Electron-withdrawing groups can increase anti-inflammatory effects. researchgate.net |

| C-5 | Pharmacokinetics | Affects drug absorption and distribution. researchgate.net |

Ligand-Target Binding Interactions (e.g., Hinge Region Binding)

The therapeutic effect of many imidazole-based drugs, particularly kinase inhibitors, relies on specific molecular interactions with their biological targets. ovid.comnih.gov

A critical interaction for ATP-competitive kinase inhibitors is hinge region binding . The hinge region connects the N- and C-terminal lobes of the kinase catalytic domain and is where the adenine part of ATP binds. nih.gov Imidazole-containing inhibitors are designed to mimic this interaction, often forming one to three hydrogen bonds with the backbone of the hinge region residues. nih.govnih.gov This anchoring interaction is a key determinant of inhibitor potency. rsc.org

Beyond hydrogen bonding, other non-covalent interactions stabilize the ligand-target complex:

Hydrophobic Interactions : Lipophilic parts of the imidazole analogue can fit into hydrophobic pockets within the active site, increasing binding affinity.

π-π Stacking : Aromatic rings on the imidazole scaffold can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding site.

Coordination Bonds : The nitrogen atoms in the imidazole ring can coordinate with metal ions present in the active site of metalloenzymes, contributing to the inhibitory mechanism.

Q & A

Basic: What are the recommended synthetic routes for preparing 1H-imidazole-5-sulfinic acid, and what critical parameters influence yield?

Methodological Answer:

Synthesis of this compound typically involves sulfonation or oxidation reactions. For example, analogous imidazole derivatives (e.g., 1H-imidazole-5-acetic acid) are synthesized via condensation of glyoxal with ammonium sulfite, followed by functionalization . Key parameters include:

- Reaction temperature : Optimal yields are observed at 60–80°C to balance reaction rate and byproduct formation.

- pH control : Maintain mildly acidic conditions (pH 4–6) to stabilize the sulfinic acid group.

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate:hexane gradients) .

Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Basic: Which analytical techniques are most effective for characterizing this compound, and how should they be applied?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in negative ion mode to detect the [M–H]⁻ ion, ensuring accurate mass matching (<2 ppm error) .

- FT-IR : Confirm sulfinic acid (–SO₂H) absorption bands near 1050 cm⁻¹ (S=O stretching) .

Basic: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent thermal decomposition. Accelerated stability studies (40°C for 4 weeks) can predict long-term degradation .

- pH Sensitivity : Avoid alkaline conditions (pH >8), which promote oxidation to sulfonic acid derivatives. Buffered solutions (pH 5–6) enhance stability .

- Light Exposure : Protect from UV light using amber glassware, as photodegradation can generate reactive intermediates .

Advanced: What mechanistic insights guide the optimization of this compound synthesis?

Methodological Answer:

- Reaction Kinetics : Use in-situ FT-IR or Raman spectroscopy to monitor sulfinic acid formation and identify rate-limiting steps (e.g., nucleophilic substitution at the imidazole C-5 position) .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and optimize reaction pathways. For example, sulfinate ion intermediates may stabilize via hydrogen bonding .

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction trajectories.

- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) by aligning sulfinic acid’s electron-rich sulfur with catalytic pockets .

- QSPR Models : Relate substituent effects (e.g., electron-withdrawing groups at C-4) to redox potentials using quantitative structure-property relationships .

Advanced: How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-Validation : Combine NMR, X-ray crystallography, and HRMS to confirm structural assignments. For example, ambiguous NOE correlations in NMR can be clarified via crystal structure analysis .

- Batch Variability Analysis : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to isolate artifacts from moisture or oxygen .

- Literature Benchmarking : Compare spectral data with structurally related compounds (e.g., 2-phenylbenzimidazole-5-sulfonic acid, CAS 3157-27-5) to identify systematic errors .

Advanced: What experimental design principles are critical for studying the biological activity of this compound?

Methodological Answer:

- Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀ values in enzyme inhibition assays .

- Control Groups : Include sulfonic acid analogs to differentiate biological effects specific to the sulfinic acid moiety .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes, NADPH regeneration system) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.